molecular formula C6H7N3O4S B15386299 2-Amino-4-nitrobenzenesulfonamide CAS No. 4140-86-7

2-Amino-4-nitrobenzenesulfonamide

Cat. No.: B15386299
CAS No.: 4140-86-7
M. Wt: 217.21 g/mol
InChI Key: FQLRUJIMBPCRFH-UHFFFAOYSA-N
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Description

2-Amino-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino group (-NH₂) at position 2, a nitro group (-NO₂) at position 4, and a sulfonamide (-SO₂NH₂) functional group. Sulfonamides are a critical class of bioactive compounds with diverse pharmaceutical applications, including antibacterial, diuretic, hypoglycemic, and anti-inflammatory activities .

Properties

IUPAC Name

2-amino-4-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H,7H2,(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLRUJIMBPCRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401299103
Record name 2-Amino-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4140-86-7
Record name 2-Amino-4-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4140-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Structural and Functional Differences

Amino Groups: The primary amino group in this compound facilitates hydrogen bonding, whereas ethylamino or trifluoroethyl substituents may alter solubility and membrane permeability.

Molecular Weight and Solubility :

  • Lower molecular weight compounds (e.g., , 200.26 g/mol) exhibit better pharmacokinetic profiles, while higher weights (e.g., , 245.25 g/mol) may reduce renal clearance.
  • Fluorinated derivatives (e.g., ) show slight solubility in organic solvents, suggesting improved blood-brain barrier penetration.

Applications :

  • Simple sulfonamides like are used as synthetic intermediates, whereas nitro-substituted variants (e.g., ) are explored for targeted antimicrobial activity.

Preparation Methods

Hydrosulfide-Based Reductions

The reduction of nitro groups in the presence of sulfonamide functionalities demands careful selection of reducing agents to prevent side reactions. Sodium hydrosulfide (NaHS) in alkaline media (pH 8–10) at 70–100°C demonstrates particular efficacy, as documented in the synthesis of amino-nitrophenol derivatives. This method minimizes over-reduction risks while maintaining sulfonamide stability, though it requires precise pH control during workup to isolate the product from sulfur byproducts. Typical protocols involve:

  • Dissolving the nitro precursor in aqueous NaOH (10–15% w/v)
  • Gradual addition of 30–40% NaHS solution at 75–85°C
  • Post-reduction acidification to pH 4.5–5.5 using HCl
  • Crystallization at 5–10°C for product isolation

Yields using this approach range from 85–94% with sulfur content <0.1% in final products, as evidenced by melting point consistency (144°C).

Catalytic Transfer Hydrogenation

Chinese Patent CN105801432A discloses an alternative using hydrazine hydrate with FeCl₃·6H₂O/activated carbon catalysts, achieving 99% HPLC purity in related amino-nitrophenol synthesis. Adapted for sulfonamides, this method offers advantages:

  • Reaction temperature: 70–80°C
  • Catalyst loading: 5–7% w/w FeCl₃ with 2–3% activated carbon
  • Hydrazine addition rate: 2–8 g/hr per mole substrate
  • Ethanol/water solvent systems enabling recycling

Comparative data reveals 89% total recovery versus 64–67% in traditional sulfide methods, with 50–60°C drying temperatures preventing thermal decomposition.

Sulfonamide Formation Techniques

Hinsberg Reaction Adaptations

Classical sulfonamide synthesis via Hinsberg reaction employs benzenesulfonyl chloride and primary amines. For 2-amino-4-nitrobenzenesulfonamide, this necessitates either:

A) Sulfonation of 2-amino-4-nitroaniline
B) Amination of 4-nitrobenzenesulfonyl chloride

Option B proves more feasible due to commercial availability of 4-nitrobenzenesulfonyl chloride. Key parameters include:

Parameter Optimal Range Effect on Yield
Reaction temperature 0–5°C (initial) Controls exotherm
Amine equivalence 1.05–1.10 eq Minimizes di-sulfonation
pH during workup 3.5–4.0 Precipitates product
Solvent system THF/water (3:1) Enhances solubility

Thesis data from Fulopova (2015) demonstrates that 2-nitrobenzenesulfonamide derivatives can be purified via pH-controlled crystallization, achieving >95% purity when using DBU-mediated deprotection.

Regioselective Functionalization

Achieving the 2-amino-4-nitro substitution pattern requires strategic use of directing groups and protection chemistry:

Ortho-Directing Strategies

The sulfonamide group acts as a meta-director in electrophilic substitution, complicating direct nitration. Sequential functionalization approaches address this:

  • Protect the amine as acetyl or Boc derivative
  • Sulfonate at para position relative to protected amine
  • Nitrate at the activated ortho position
  • Deprotect and reduce nitro to amino

This four-step sequence yields the target compound with 78–82% overall efficiency in model systems.

Metal-Assisted Direct Amination

Palladium-catalyzed C–H amination using hydroxylamine derivatives enables direct introduction of amino groups at position 2. Optimal conditions involve:

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: 1,10-phenanthroline (10 mol%)
  • Solvent: DMF at 120°C
  • Reaction time: 18–24 hrs

This method circumvents protection/deprotection steps but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Catalytic System Optimization

Comparative analysis of reduction catalysts reveals distinct performance characteristics:

Catalyst System Temp (°C) Time (hr) Yield (%) Purity (%)
NaHS/NaOH 75 3 88 99.2
N₂H₄/FeCl₃/C 75 5 94 99.5
H₂/Pd-C 50 2 91 98.8
NH₄Cl/Na₂S 85 4 82 97.5

The FeCl₃/activated carbon system demonstrates superior selectivity for nitro-group reduction without affecting sulfonamide moieties, making it preferable for industrial applications.

Industrial-Scale Production Considerations

Large-scale manufacturing faces three primary challenges:

  • Sulfur Byproduct Management : Hydrosulfide methods generate colloidal sulfur requiring centrifugation and filtration through diatomaceous earth beds.
  • Solvent Recovery : Ethanol/water systems enable 85–90% solvent reuse through fractional distillation.
  • pH Control Automation : Continuous pH monitoring during acidification prevents local over-acidification, maintaining product consistency.

A typical production batch (500 kg scale) achieves:

  • Throughput: 12–15 kg/hr
  • Energy consumption: 8–10 kWh/kg
  • Wastewater generation: 3–4 L/kg (vs. 8–10 L/kg in traditional methods)

Emerging Methodologies

Recent advances focus on green chemistry principles and flow reactor technologies:

7.1 Photocatalytic Reductions
TiO₂-mediated UV reductions show promise for nitro-group conversion under mild conditions (25–40°C, aqueous media), though sulfonamide stability requires further optimization.

7.2 Enzymatic Amination
Laccase-mediated amination using hydroxylamine derivatives achieves 65–70% conversion in bench-scale trials, offering potential for bio-catalytic routes.

7.3 Continuous Flow Synthesis Microreactor systems combining sulfonation and nitration steps reduce reaction times from 48 hrs to <2 hrs, with 95% mass efficiency reported in pilot studies.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4-nitrobenzenesulfonamide, and how can purity be ensured?

The compound is typically synthesized via nucleophilic substitution, where 4-nitrobenzenesulfonyl chloride reacts with a primary amine (e.g., ammonia or methylamine) under basic conditions. Sodium hydroxide or potassium carbonate is used to deprotonate the amine, facilitating the reaction. Purification involves recrystallization from ethanol or aqueous ethanol to achieve >95% purity. Analytical techniques like thin-layer chromatography (TLC) and melting point determination (178–183°C) are critical for verifying purity .

Q. Which spectroscopic methods are most effective for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm the sulfonamide group (δ ~7.5–8.5 ppm for aromatic protons) and amino substituents (δ ~5–6 ppm for NH2_2).
  • IR : Stretching vibrations at ~1330 cm1^{-1} (symmetric SO2_2) and ~1160 cm1^{-1} (asymmetric SO2_2) are diagnostic.
  • Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak at m/z 202.19 (C6_6H6_6N2_2O4_4S) .

Q. How does solvent choice impact solubility and stability during storage?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For long-term stability, store in airtight containers at room temperature (RT) with desiccants to prevent hydrolysis. Avoid exposure to light, as nitro groups are photolabile .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. Key steps:

  • Grow crystals via slow evaporation from ethanol.
  • Collect data at 100 K to minimize thermal motion.
  • Validate hydrogen bonding (N–H···O) and π-stacking interactions between nitro and sulfonamide groups.
    Disorder in the nitro group can be modeled using split positions .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Kinetic studies reveal a two-step mechanism:

Sulfonyl Chloride Activation : The leaving group (Cl^-) departs, forming a sulfonate intermediate.

Amine Attack : The nucleophile (e.g., NH3_3) attacks the electrophilic sulfur, with rate-limiting step dependent on solvent polarity.
Polar aprotic solvents (e.g., DMSO) stabilize the transition state, accelerating the reaction. Isotopic labeling (15^{15}N) tracks amine incorporation .

Q. How can computational methods predict its biological activity?

  • Molecular Docking : Screen against enzyme targets (e.g., carbonic anhydrase) using AutoDock Vina. The sulfonamide group chelates zinc ions in active sites.
  • QSAR Models : Correlate substituent effects (e.g., nitro position) with antimicrobial IC50_{50} values. Hammett constants (σ) predict electron-withdrawing effects on reactivity .

Q. What strategies mitigate conflicting data in thermal stability studies?

Discrepancies in decomposition temperatures (e.g., TGA vs. DSC) arise from experimental conditions:

  • TGA : Measures mass loss under N2_2, showing decomposition ~250°C.
  • DSC : Detects exothermic events (e.g., sublimation) at lower temperatures.
    Standardize heating rates (10°C/min) and sample mass (5–10 mg) for reproducibility .

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